molecular formula C9H10ClN3 B2764052 (6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1509787-34-1

(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No. B2764052
CAS RN: 1509787-34-1
M. Wt: 195.65
InChI Key: RRYMCBKBTQNYEJ-UHFFFAOYSA-N
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Description

(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine, also known as Cl-MeIQ, is a heterocyclic amine that is commonly found in cooked meat and fish. It is a potent mutagen and has been linked to the development of certain types of cancer. Despite its harmful effects, Cl-MeIQ has been extensively studied due to its unique chemical structure and potential applications in scientific research.

Scientific Research Applications

Organic Synthesis

Imidazo[1,2-a]pyridines, the class of compounds to which our compound belongs, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are also important in pharmaceutical chemistry . They are used in the development of various drugs due to their wide range of applications in medicinal chemistry .

Radical Reactions

Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been made through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This opens up new possibilities for the use of these compounds in various chemical reactions.

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Drug Discovery Research

The structure–activity relationship, mode-of-action, and various scaffold hopping strategies of imidazo[1,2-a]pyridine class compounds have been critically reviewed over the last decade, which is identified as a renaissance era of TB drug discovery research .

Anti-tumor Activity

Some imidazo[1,2-a]pyridine compounds have shown anti-tumor activity against different cell lines . This suggests potential applications in cancer treatment.

properties

IUPAC Name

(6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6-2-7(10)4-13-5-8(3-11)12-9(6)13/h2,4-5H,3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYMCBKBTQNYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine

CAS RN

1509787-34-1
Record name {6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
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